molecular formula C8H12B2O4 B3338713 (2,5-Dimethyl-1,4-phenylene)diboronic acid CAS No. 90085-60-2

(2,5-Dimethyl-1,4-phenylene)diboronic acid

Cat. No. B3338713
CAS RN: 90085-60-2
M. Wt: 193.81 g/mol
InChI Key: CGCUBHLGWWXABY-UHFFFAOYSA-N
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Description

“(2,5-Dimethyl-1,4-phenylene)diboronic acid” is a chemical compound with the molecular formula C8H12B2O6 . It is a type of boronic acid, which are compounds that contain a boron atom bonded to an oxygen atom and two other atoms or groups of atoms .


Synthesis Analysis

The synthesis of boronic acids like “(2,5-Dimethyl-1,4-phenylene)diboronic acid” often involves the lithiation/boronation reaction sequence . In a study, catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters was reported, utilizing a radical approach .


Molecular Structure Analysis

The molecular structure of “(2,5-Dimethyl-1,4-phenylene)diboronic acid” is characterized by its molecular formula C8H12B2O6 . The average mass of the molecule is 225.799 Da, and the mono-isotopic mass is 226.082001 Da .


Chemical Reactions Analysis

Boronic acids, including “(2,5-Dimethyl-1,4-phenylene)diboronic acid”, are known for their reactivity in various chemical reactions . For instance, they can be used in Suzuki-Miyaura cross-coupling reactions . Protodeboronation of boronic esters is another reaction that these compounds can undergo .

Mechanism of Action

The mechanism of action of boronic acids is often related to their ability to form covalent bonds with other molecules. For example, in a study, it was found that ortho-phenylenediboronic acid could bind covalently to the catalytic Ser70 residue .

Safety and Hazards

While specific safety and hazard information for “(2,5-Dimethyl-1,4-phenylene)diboronic acid” was not found, general precautions for handling boronic acids include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .

Future Directions

The future directions for research on boronic acids like “(2,5-Dimethyl-1,4-phenylene)diboronic acid” could involve further exploration of their synthesis methods , as well as their potential applications in various chemical reactions and as inhibitors in medicinal chemistry .

properties

IUPAC Name

(4-borono-2,5-dimethylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12B2O4/c1-5-3-8(10(13)14)6(2)4-7(5)9(11)12/h3-4,11-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCUBHLGWWXABY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1C)B(O)O)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12B2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623234
Record name (2,5-Dimethyl-1,4-phenylene)diboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dimethyl-1,4-phenylene)diboronic acid

CAS RN

90085-60-2
Record name (2,5-Dimethyl-1,4-phenylene)diboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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